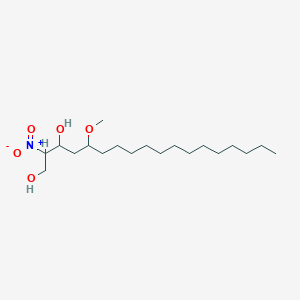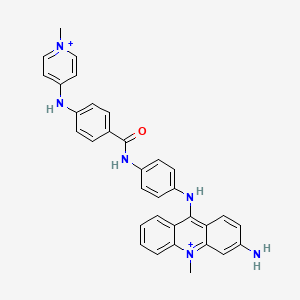
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is a complex organic compound with a unique structure that includes an acridinium core, multiple amino groups, and a pyridinium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium typically involves multi-step organic reactions. One common approach starts with the preparation of the acridinium core, followed by the introduction of amino groups and the pyridinium moiety. Key steps may include:
Formation of the Acridinium Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Pyridinium Moiety: This step often involves nucleophilic substitution reactions where the pyridinium group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is studied for its potential as a fluorescent probe due to its acridinium core, which can exhibit fluorescence under certain conditions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism by which 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium exerts its effects involves interactions with molecular targets such as DNA, proteins, and enzymes. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific proteins, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
Acridinium Derivatives: Compounds with similar acridinium cores but different substituents.
Pyridinium Compounds: Molecules containing the pyridinium moiety with varying functional groups.
Amino-substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Uniqueness
What sets 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium apart is its combination of an acridinium core with multiple amino groups and a pyridinium moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
113844-56-7 |
|---|---|
分子式 |
C33H30N6O+2 |
分子量 |
526.6 g/mol |
IUPAC 名称 |
N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzamide |
InChI |
InChI=1S/C33H28N6O/c1-38-19-17-27(18-20-38)35-24-10-7-22(8-11-24)33(40)37-26-14-12-25(13-15-26)36-32-28-5-3-4-6-30(28)39(2)31-21-23(34)9-16-29(31)32/h3-21H,1-2H3,(H3,34,36,37,40)/p+2 |
InChI 键 |
QUSKQYORRKZTMK-UHFFFAOYSA-P |
规范 SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)

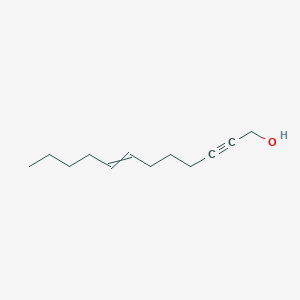
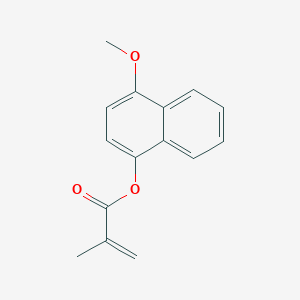
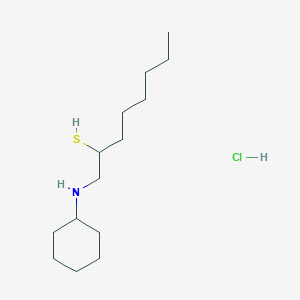
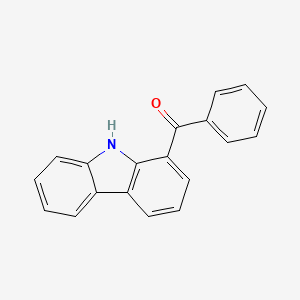
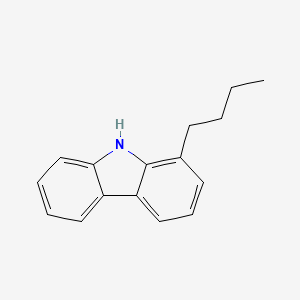
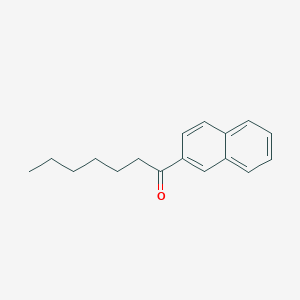
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

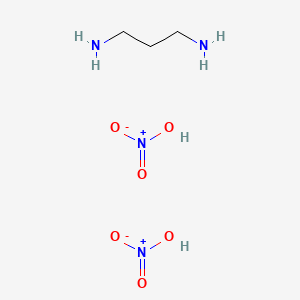
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)

